3-[(Z)-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in medicinal chemistry. The compound features multiple functional groups, including thiazolidine and pyrimidine derivatives, which may contribute to its biological activity.
This compound can be classified under:
The synthesis of 3-[(Z)-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from simpler precursors.
The reaction conditions often require specific temperatures and pH levels to optimize yield and purity. Techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are employed to monitor the progress of the reactions .
The molecular formula for this compound is . The structural representation includes:
The compound's structural data can be represented using various notations:
CC(C)N(C(=O)C1=C(N=C(C(=O)N(C(=S)S1)CCCCC)C(=C)C(=O)N(C(=S)S))C(CCCCC)=CC)
InChI=1S/C22H34N4O3S/c1-29(2)12-10-23(19(27)25-11-6-5-9-18(25)24-19)13-17(28)26(22(30)31-17)14-15-7-3-2
The compound is likely to undergo several chemical reactions, including:
Kinetics of these reactions can be influenced by solvent choice, temperature, and concentration of reactants. Monitoring techniques such as high-performance liquid chromatography may be utilized for detailed analysis .
The physical properties include:
Chemical properties include stability under various pH conditions and reactivity towards electrophiles due to the presence of nucleophilic centers in the molecule.
Relevant analyses may include:
This compound has potential applications in:
Research into this compound could lead to significant advancements in therapeutic agents or agricultural solutions .
CAS No.: 172886-23-6
CAS No.: 22138-53-0
CAS No.: 24622-61-5
CAS No.: 18772-36-6
CAS No.: 126622-38-6
CAS No.: 94087-41-9